

Fundamental Reactivity of 4-Bromophenyl dichlorophosphate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenyl dichlorophosphate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl dichlorophosphate is a key organophosphorus reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive dichlorophosphate moiety and a synthetically versatile brominated aromatic ring, makes it a valuable building block for the construction of complex molecules, including kinase inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of **4-Bromophenyl dichlorophosphate**, including its synthesis, key reactions, and applications, with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Bromophenyl dichlorophosphate** is presented below. While experimental spectroscopic data for this specific compound is not readily available in public databases, the provided data is a combination of information from suppliers and predicted values based on structurally similar compounds and established spectroscopic principles.

Table 1: Physicochemical Properties of **4-Bromophenyl dichlorophosphate**

Property	Value	Source/Reference
Molecular Formula	C ₆ H ₄ BrCl ₂ O ₂ P	Supplier Data
Molecular Weight	289.88 g/mol	Supplier Data
Appearance	Colorless to light yellow liquid	Supplier Data
CAS Number	19430-76-3	Supplier Data
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether).	General Chemical Knowledge

Table 2: Spectroscopic Data for **4-Bromophenyl dichlorophosphate** (Predicted and Analog-Based)

Spectrum Type	Predicted/Analogous Data	Rationale/Reference Compound
^1H NMR	δ ~7.2-7.6 ppm (m, 4H, aromatic protons)	Aromatic protons in a p-disubstituted benzene ring typically appear in this region. The electron-withdrawing nature of the dichlorophosphate group would shift the protons downfield.
^{13}C NMR	δ ~150-155 ppm (C-O), ~133 ppm (C-Br), ~122-130 ppm (aromatic C-H)	Based on data for 4-bromophenol and the expected deshielding effect of the dichlorophosphate group on the ipso-carbon.
^{31}P NMR	δ ~ -5 to 5 ppm	Aryl phosphorodichloridates typically exhibit chemical shifts in this range relative to 85% H_3PO_4 .
IR (Infrared)	~1300-1320 cm^{-1} (P=O stretch), ~950-1050 cm^{-1} (P-O-Ar stretch), ~550-600 cm^{-1} (P-Cl stretch)	Based on characteristic vibrational frequencies for organophosphorus compounds and data for 4-chlorophenyl dichlorophosphate.
Mass Spec (MS)	M^+ peaks at m/z 288, 290, 292 (isotopic pattern for Br and Cl)	Expected isotopic distribution for a molecule containing one bromine and two chlorine atoms.

Synthesis of 4-Bromophenyl dichlorophosphate

The most common and direct method for the synthesis of **4-Bromophenyl dichlorophosphate** is the reaction of 4-bromophenol with an excess of phosphorus oxychloride (POCl_3).

Experimental Protocol: Synthesis of 4-Bromophenyl dichlorophosphate

Materials:

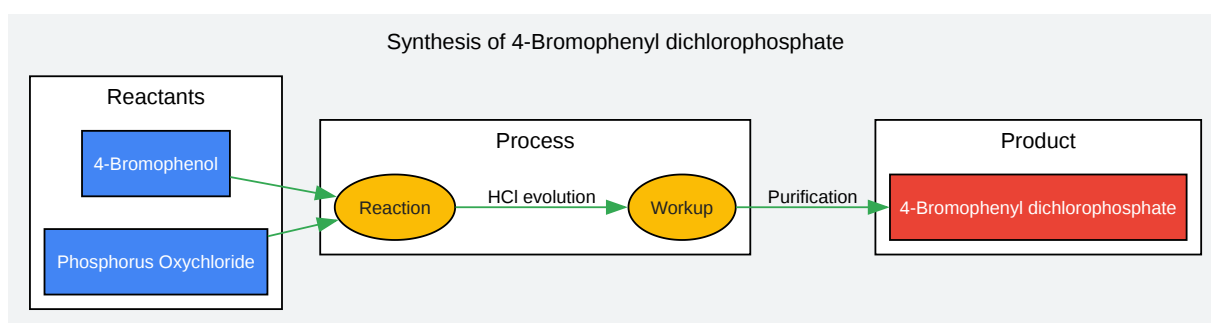
- 4-Bromophenol
- Phosphorus oxychloride (POCl_3)
- Anhydrous toluene (or other inert solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-bromophenol (1 equivalent).
- **Addition of Reagents:** Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (3-5 equivalents). Anhydrous toluene can be used as a solvent if desired.
- **Reaction:** Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of HCl gas (which should be appropriately scrubbed). The reaction is typically complete within 2-4 hours.

- Workup:
 - Cool the reaction mixture to room temperature.
 - Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
 - The crude product can be purified by vacuum distillation.
- Purification (Alternative):
 - After removing the bulk of the POCl_3 , the residue can be dissolved in a dry, inert solvent like diethyl ether or dichloromethane.
 - The organic solution is then carefully washed with ice-cold water to remove any remaining POCl_3 and HCl . Caution: This should be done with extreme care as the reaction of POCl_3 with water is highly exothermic.
 - The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

Yield: Typical yields for this reaction are in the range of 80-95%.



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Synthesis of **4-Bromophenyl dichlorophosphate**.

Fundamental Reactivity

The reactivity of **4-Bromophenyl dichlorophosphate** is dominated by the phosphorus center, which is highly electrophilic. The two chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack.

Reactions with Nucleophiles

4-Bromophenyl dichlorophosphate readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding phosphotriesters, phosphoramidates, and phosphorothioates. These reactions typically proceed in a stepwise manner, with the first substitution being faster than the second.

General Reaction Scheme:

Where Ar = 4-bromophenyl and Nu-H, Nu'-H are nucleophiles.

Experimental Protocol: Synthesis of a Mixed Phosphotriester

This protocol describes the reaction of **4-Bromophenyl dichlorophosphate** with two different alcohols to form a mixed phosphotriester, a common structural motif in prodrugs.

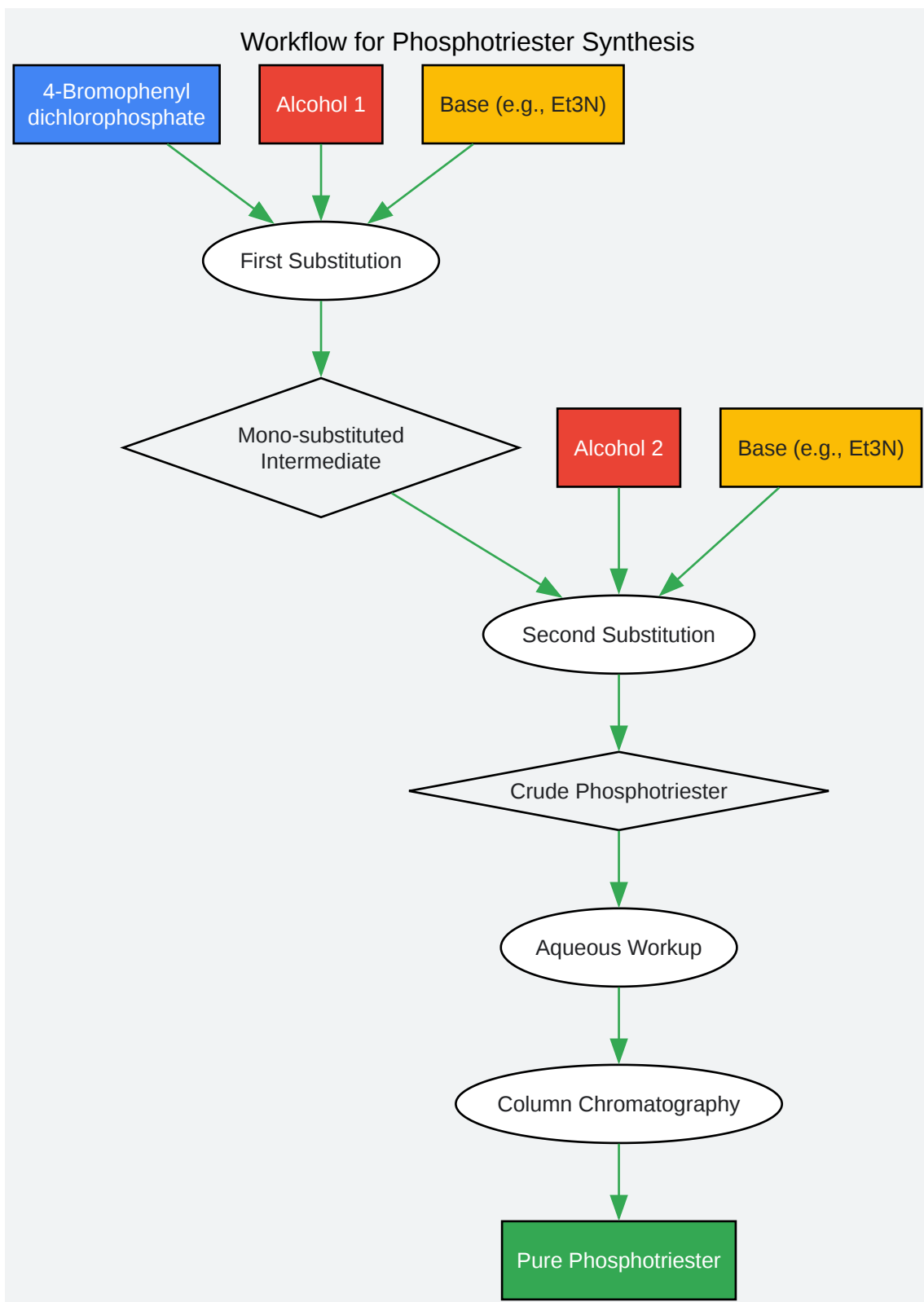
Materials:

- **4-Bromophenyl dichlorophosphate**
- Alcohol 1 (e.g., ethanol)
- Alcohol 2 (e.g., propanol)
- Tertiary amine base (e.g., triethylamine or pyridine)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine

- Anhydrous sodium sulfate

Procedure:

- First Substitution:
 - Dissolve **4-Bromophenyl dichlorophosphate** (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of Alcohol 1 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
 - Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Second Substitution:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add a solution of Alcohol 2 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
 - Stir at 0 °C for 1-2 hours and then at room temperature overnight.
- Workup:
 - Quench the reaction by adding saturated aqueous sodium bicarbonate.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel.



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